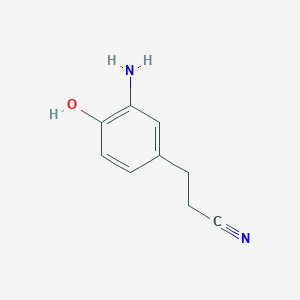
3-(3-Amino-4-hydroxyphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-4-hydroxyphenyl)propanenitrile is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a nitrile group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-(3-amino-4-hydroxyphenyl)propanoic acid as the starting material.
Reaction Steps: The carboxylic acid group is converted to a nitrile group through a dehydration reaction using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like nitric acid (HNO₃).
Reduction: The nitrile group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO₃) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-Nitro-4-hydroxyphenyl)propanenitrile.
Reduction: 3-(3-Amino-4-hydroxyphenyl)propanamine.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-Amino-4-hydroxyphenyl)propanenitrile is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 3-(3-Amino-4-hydroxyphenyl)propanenitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound is structurally similar but lacks the nitrile group.
3-(3-Amino-4-hydroxyphenyl)propanamine: This compound has an amine group instead of a nitrile group.
3-(3-Nitro-4-hydroxyphenyl)propanenitrile: This compound has a nitro group instead of an amino group.
Eigenschaften
CAS-Nummer |
61310-06-3 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
3-(3-amino-4-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6,12H,1-2,11H2 |
InChI-Schlüssel |
UUUANCFHHRQKCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCC#N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


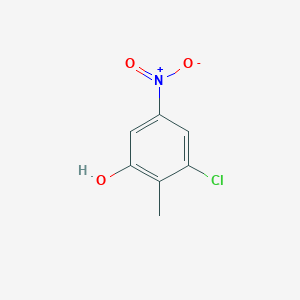
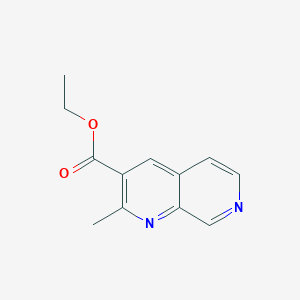
![6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15365612.png)

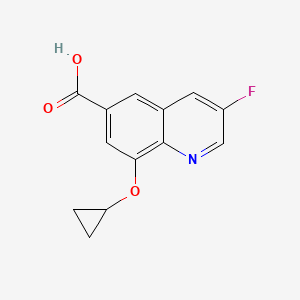

![5-Bromo-1,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365644.png)
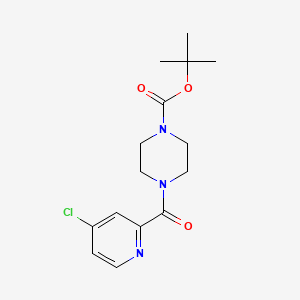
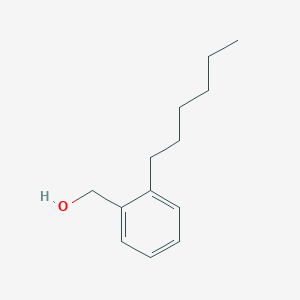
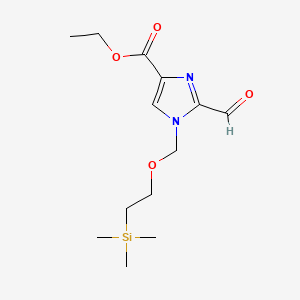
![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
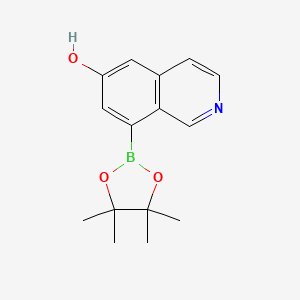
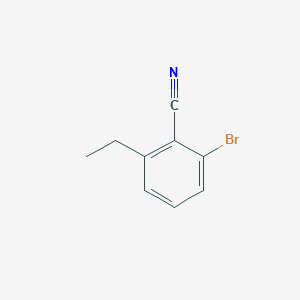
![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)
